Superior In Vivo Anthelmintic Efficacy of Dichlorophen Compared to Niclosamide in Fasciolopsiasis
In a clinical study conducted in an endemic area of Bangladesh, Dichlorophen demonstrated superior anthelmintic efficacy compared to niclosamide, the standard-of-care agent for Fasciolopsis buski infection. Dichlorophen reduced ova count by 83.3% after initial treatment, with repeat treatment achieving complete eradication of infection. In contrast, niclosamide reduced ova count by only 48.5%, and repeat niclosamide treatment failed to improve outcomes [1].
| Evidence Dimension | Ova count reduction (anthelmintic efficacy in vivo) |
|---|---|
| Target Compound Data | 83.3% reduction after single treatment; complete eradication after repeat treatment |
| Comparator Or Baseline | Niclosamide: 48.5% reduction; repeat treatment produced no improvement |
| Quantified Difference | 34.8 percentage points higher reduction rate; complete eradication vs. persistent infection |
| Conditions | Human subjects with Fasciolopsis buski infection in endemic area of Bangladesh; in vivo clinical study |
Why This Matters
Procurement decisions for anthelmintic programs in regions with Fasciolopsis buski endemicity should prioritize Dichlorophen over niclosamide based on nearly double the single-dose efficacy and the ability to achieve complete cure with repeat dosing.
- [1] Idris, M.; Rahman, K. M.; Muttalib, M. A.; Azad Khan, A. K. The treatment of fasciolopsiasis with niclosamide and dichlorophen. J. Trop. Med. Hyg. 1980, 83, 271-274. View Source
